molecular formula C6H5F3N2 B070672 2-Amino-3-(trifluoromethyl)pyridine CAS No. 183610-70-0

2-Amino-3-(trifluoromethyl)pyridine

Cat. No.: B070672
CAS No.: 183610-70-0
M. Wt: 162.11 g/mol
InChI Key: YWOWJQMFMXHLQD-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2 It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a trifluoromethyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)pyridine typically involves the nucleophilic substitution of 2-chloro-3-(trifluoromethyl)pyridine with ammonia. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . Another method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .

Industrial Production Methods: In industrial settings, the production of this compound often employs high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride . This method allows for efficient and scalable production, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Ammonia or other nucleophiles under controlled temperature and pressure.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products:

    Substituted Pyridines: Various substituted pyridines depending on the nucleophile used.

    Oxidized Products: Compounds with additional oxygen functionalities.

    Coupled Products: Complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Amino-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Amino-3-methylpyridine: Similar structure but lacks the trifluoromethyl group.

    2-Amino-3-chloropyridine: Contains a chlorine atom instead of the trifluoromethyl group.

    3-Amino-2-(trifluoromethyl)pyridine: Positional isomer with the amino and trifluoromethyl groups swapped.

Uniqueness: 2-Amino-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOWJQMFMXHLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375413
Record name 2-Amino-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183610-70-0
Record name 2-Amino-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To conc. H2SO4 (230 mL) at 5° C. was dropwise added (4-methoxy-benzyl)-(3-trifluoromethyl-pyridin-2-yl)-amine (83.76 g, 297 mmol) keeping the internal temperature below 20° C. Stirring was continued at 23° C. for 30 min, poured onto ice, made alkaline with 32% NaOH-sol. (ca. 800 mL) [external ice cooling necessary!!!], saturated with solid NaCl, extracted twice with THF/TBME/DCM, dried over Na2SO4. Removal of the solvent in vacuum gave the product as a white solid (44.27 g, 92%). MS (ISP) 163.2 [(M+H)+].
Name
(4-methoxy-benzyl)-(3-trifluoromethyl-pyridin-2-yl)-amine
Quantity
83.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

10 g of 2-chloro-3-trifluoromethylpyridine was dissolved in 100 mL of 25% aqueous ammonia, and stirred in a sealed-tube at 175° C. for 3 days. The reaction mixture was cooled back to room temperature, and was extracted with diethyl ether. The organic layer was washed with water and with saturated brine in the subsequent order, and then dried over anhydrous sodium sulfate. After filtering the insolubles, the filtrate was concentrated under reduced pressure to obtain 8.73 g of 3-(trifluoromethyl)-2-pyridinamine [34-1] as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-amino-3-(trifluoromethyl)pyridine contribute to the unique properties of the diruthenium complex described in the research?

A1: this compound acts as a ligand in the diruthenium complex [Ru2(amtfmp)4Cl2] []. The specific arrangement of this ligand around the diruthenium core contributes to the complex's intense near-infrared (NIR) and visible light absorption properties []. This absorption behavior arises from ligand-to-metal charge transfer (LMCT) and d-d transitions within the complex [].

Q2: What makes the diruthenium complex featuring this compound potentially useful for electrochromic applications?

A2: The diruthenium complex exhibits reversible electrochromism, changing color from deep-blue to pink upon one-electron reduction []. This color change is due to the switching "on" and "off" of specific LMCT and d-d absorption bands in response to the applied voltage or chemical reduction []. The reversibility of this process, coupled with the dramatic color change, makes this complex a potential candidate for electrochromic devices.

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